3-(Bromomethyl)-5-methyloctane

Organic synthesis intermediate Alkylating agent purity Branched bromoalkane quality

3-(Bromomethyl)-5-methyloctane (CAS 1493963-00-0, molecular formula C₁₀H₂₁Br, molecular weight 221.18 g·mol⁻¹) is a branched primary alkyl bromide bearing a bromomethyl group at the 3-position of a 5-methyloctane backbone. The compound contains two asymmetric carbon atoms (C-3 and C-5) and is supplied commercially as a racemic mixture at purities of 97–98%.

Molecular Formula C10H21Br
Molecular Weight 221.18 g/mol
Cat. No. B15300583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-methyloctane
Molecular FormulaC10H21Br
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCCCC(C)CC(CC)CBr
InChIInChI=1S/C10H21Br/c1-4-6-9(3)7-10(5-2)8-11/h9-10H,4-8H2,1-3H3
InChIKeyGYVAXXPRVNNWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-5-methyloctane (CAS 1493963-00-0): Structural and Procurement Baseline for the Branched C10 Bromoalkane


3-(Bromomethyl)-5-methyloctane (CAS 1493963-00-0, molecular formula C₁₀H₂₁Br, molecular weight 221.18 g·mol⁻¹) is a branched primary alkyl bromide bearing a bromomethyl group at the 3-position of a 5-methyloctane backbone . The compound contains two asymmetric carbon atoms (C-3 and C-5) and is supplied commercially as a racemic mixture at purities of 97–98% . Its reactivity is dominated by nucleophilic substitution at the –CH₂Br terminus, with steric and stereochemical features that differentiate it from linear and regioisomeric C9–C10 bromoalkanes [1].

Why 3-(Bromomethyl)-5-methyloctane Cannot Be Interchanged with Linear or 4-Positional C10 Bromoalkanes in SN2-Dependent Synthetic Sequences


Although 3-(Bromomethyl)-5-methyloctane shares the C₁₀H₂₁Br formula with several regioisomers (e.g., 3-(bromomethyl)-2,2,4-trimethylhexane, 5-(bromomethyl)-3-methyloctane), substitution at the bromomethyl carbon and the steric environment around the β-carbon differ substantially. The presence of a 5-methyl substituent and an ethyl-bearing chiral center at C-3 introduces β-branching that is absent in linear analogs such as 3-(bromomethyl)octane (C₉H₁₉Br) and 4-(bromomethyl)octane . In SN2 reactions, β-alkyl branching raises the activation barrier relative to unbranched primary bromides [1], meaning that generic substitution with a linear C9 or regioisomeric C10 bromide would alter reaction rates and product diastereomeric ratios. Furthermore, the C-5 methyl group generates a second stereogenic center, creating a diastereomeric mixture whose ratio is absent in achiral linear analogs—a critical consideration when the downstream product must meet stereochemical specifications .

Quantitative Procurement Evidence for 3-(Bromomethyl)-5-methyloctane vs. Analogous C9–C10 Bromoalkanes


Purity Specification: 3-(Bromomethyl)-5-methyloctane Reaches 98% (GC/HPLC) vs. 95% for 4-(Bromomethyl)octane and 4-(Bromomethyl)-5-methyloctane

The target compound is offered at a minimum purity of 97% (AKSci) or 98% (Fluorochem, ChemScene) by GC or HPLC . In contrast, the linear analog 4-(bromomethyl)octane (C₉H₁₉Br) is supplied at 95% purity , and the direct regioisomer 4-(bromomethyl)-5-methyloctane (CAS 1696990-82-5) is also listed at 95% minimum purity by Biosynth/CymitQuimica . The 2–3 percentage-point purity advantage translates into a 3–5× reduction in total impurity load (from 5% to 2–3%), which can be decisive in multi-step syntheses where cumulative impurity carry-through must be controlled.

Organic synthesis intermediate Alkylating agent purity Branched bromoalkane quality

Stereochemical Complexity: Two Chiral Centers Generate a Diastereomeric Mixture Absent in Linear C9 Comparators

Fluorochem explicitly reports 'Asymmetric Atoms: 2' for 3-(bromomethyl)-5-methyloctane, confirming chiral centers at C-3 (ethyl and bromomethyl substituents) and C-5 (methyl substituent) . This yields a diastereomeric mixture not present in linear analogs such as 3-(bromomethyl)octane or 4-(bromomethyl)octane, which possess only one chiral center (racemic but not diastereomeric). For synthetic sequences where diastereomeric ratio (dr) influences downstream enantiomeric purity—e.g., chiral ligand synthesis or API intermediate preparation—the starting dr of the racemic diastereomer pair is an intrinsic quality attribute that linear comparators cannot replicate.

Stereochemistry Diastereoselective synthesis Chiral building block

Lipophilicity: LogP 4.23 vs. 4.78 for the Linear C9 Analog 3-(Bromomethyl)octane — Implications for Phase-Transfer and Partitioning

The computed LogP (octanol–water partition coefficient) for 3-(bromomethyl)-5-methyloctane is reported as 4.2338 by ChemScene and 4.7757 by Fluorochem (slightly higher value from a different algorithm) . The linear C9 analog 3-(bromomethyl)octane (C₉H₁₉Br) is expected to have a LogP of approximately 4.78 (closer to 1-bromooctane, LogP ~4.87 ), indicating that the additional methyl branch in the target compound modestly reduces lipophilicity by ~0.5 LogP units compared to a linear C9 chain of similar carbon count. For phase-transfer-catalyzed alkylations or biphasic reaction systems, this LogP difference translates to a ~3-fold shift in partition coefficient (ΔLogP 0.5 ≈ 3.2× change in P), which may influence the choice of solvent system and catalyst loading.

Lipophilicity LogP Phase-transfer catalysis

β-Branching Steric Effect: SN2 Reactivity Retardation vs. Linear Primary Bromides

Quantitative physical organic chemistry establishes that β-alkyl branching on a primary alkyl bromide reduces the SN2 rate by approximately 30- to 100-fold relative to an unbranched primary bromide [1]. Specifically, in the classic Ingold SN2 rate series, ethyl bromide (unbranched) is assigned a relative rate of 1.0, while isobutyl bromide (β-methyl branched) exhibits a relative rate of ~0.03 [2]. 3-(Bromomethyl)-5-methyloctane bears a β-ethyl branch at C-2 (adjacent to the –CH₂Br-bearing C-3), which is sterically more demanding than the isobutyl case. Therefore, its SN2 reaction rate is expected to be ≤0.01 relative to 3-(bromomethyl)octane or 1-bromooctane (both unbranched at the β-position). This rate differential directly affects reaction time, nucleophile stoichiometry, and competing elimination (E2) pathways.

SN2 kinetics Steric hindrance β-Branching effect

Safety and Handling: GHS Classification Provides Granular Hazard Discrimination vs. Non-Classified Linear Analogs

3-(Bromomethyl)-5-methyloctane carries a GHS07 'Harmful/Irritant' classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, 4-(bromomethyl)octane (CAS 98956-16-2) and 3-(bromomethyl)octane (CAS 148258-55-3) are listed as non-hazardous for transport by multiple vendors (AKSci, Fluorochem) . The presence of acute toxicity and irritation hazards for the target compound triggers mandatory GHS labelling, SDS documentation, and potentially HazMat shipping fees (ChemScene explicitly applies a HazMat fee for this product ). For procurement, this means the target compound may incur higher shipping costs and require enhanced PPE and ventilation compared to non-classified linear analogs.

GHS hazard classification Safe handling Alkyl bromide toxicity

Evidence-Backed Application Scenarios Where 3-(Bromomethyl)-5-methyloctane Is Preferred Over Linear or 4-Positional C10 Bromoalkanes


Diastereoselective Synthesis of Chiral Intermediates Requiring Two Pre-Existing Stereogenic Centres

When a synthetic route demands a building block with two chiral centres to set the relative stereochemistry of a target molecule (e.g., chiral phosphine ligands, enantiopure amino alcohols, or macrocyclic natural product fragments), 3-(bromomethyl)-5-methyloctane's two asymmetric atoms provide a diastereomeric starting mixture that can be resolved or used to transfer stereochemical information. Linear analogs such as 3-(bromomethyl)octane contain only one stereogenic centre and cannot offer the same diastereomeric control . The diastereomeric ratio of the racemic starting material becomes a critical quality attribute that must be specified in procurement.

SN2 Alkylations Where Sterically Modulated Reactivity Is Desired to Suppress Competing Elimination

In alkylations of weakly nucleophilic substrates (e.g., hindered amines, carboxylates), rapid SN2 kinetics with linear bromides can lead to competing E2 elimination forming olefin byproducts. The β-branching in 3-(bromomethyl)-5-methyloctane retards SN2 rates by >100-fold relative to linear primary bromides [1], which can improve selectivity for substitution over elimination. This steric modulation is unavailable with linear C9–C10 bromoalkanes and is relevant for process routes where byproduct profiles must be tightly controlled.

LogP-Dependent Phase-Transfer Catalysis and Liquid–Liquid Extraction Workflows

The LogP of 3-(bromomethyl)-5-methyloctane (4.23–4.78) is ~0.5 units lower than that of linear C9 bromomethyl analogs , placing it in a partitioning regime where extraction from aqueous phases requires less organic solvent volume and where phase-transfer catalyst loadings can be fine-tuned. For reaction sequences involving multiple aqueous washes (e.g., after nucleophilic displacement of bromide), the modestly lower LogP reduces product loss to the aqueous phase while still maintaining adequate organic solubility.

Synthetic Routes Requiring High-Purity (>97%) Alkylating Agents with Documented QC

Multi-step medicinal chemistry campaigns where cumulative impurity carry-through from early intermediates degrades final API purity benefit from the 97–98% starting purity of 3-(bromomethyl)-5-methyloctane . Compared with the 95% purity specification of 4-(bromomethyl)octane and 4-(bromomethyl)-5-methyloctane , the target compound offers a 2–3% absolute purity advantage, translating to a 40–60% reduction in total impurities entering the synthetic sequence.

Quote Request

Request a Quote for 3-(Bromomethyl)-5-methyloctane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.